3-Methyl-d3 Histamine Dihydrochloride
Description
IUPAC Nomenclature and Systematic Chemical Identity
The systematic chemical nomenclature of 3-Methyl-d3 Histamine Dihydrochloride follows established International Union of Pure and Applied Chemistry conventions for deuterium-labeled compounds. According to PubChem chemical databases, the International Union of Pure and Applied Chemistry name for the free base form is designated as 2-[3-(trideuteriomethyl)imidazol-4-yl]ethanamine. This nomenclature explicitly indicates the presence of three deuterium atoms within the methyl substituent attached to the imidazole ring at the 3-position. The compound is also systematically referred to as 2-(1-(methyl-d3)-1H-imidazol-5-yl)ethan-1-amine in alternative nomenclature systems.
The Chemical Abstracts Service registry encompasses multiple synonymous designations for this compound, reflecting different positional numbering systems and structural representations. ChemSpider databases identify the compound as N-τ-METHYL-D3-HISTAMINE 2HCL, emphasizing the tau-methylation pattern and the dihydrochloride salt formation. The systematic name construction follows standard conventions where the deuterium substitution is explicitly noted through the "d3" designation, indicating the replacement of three hydrogen atoms with their heavier isotopic counterparts.
Commercial suppliers and analytical chemistry vendors utilize various trade names and catalog designations for this compound. LGC Standards catalogs the compound under the systematic name 3-Methyl-d3 Histamine Dihydrochloride with specific emphasis on its stable isotope labeling characteristics. The International Union of Pure and Applied Chemistry nomenclature system provides unambiguous identification through its systematic approach to deuterium labeling notation, ensuring precise chemical communication across research disciplines and analytical applications.
Molecular Formula and Isotopic Composition Analysis
The molecular formula of 3-Methyl-d3 Histamine Dihydrochloride is definitively established as C6H10D3Cl2N3, representing a total molecular weight of 201.11 grams per mole. This formulation reflects the incorporation of three deuterium atoms into the methyl group while maintaining the dihydrochloride salt structure essential for compound stability and analytical utility. The isotopic composition demonstrates precise deuterium substitution exclusively at the N-methyl position of the imidazole ring system, preserving the fundamental structural integrity of the histamine backbone.
The deuterium substitution pattern exhibits high isotopic enrichment levels, with commercial preparations typically achieving greater than 98% deuterium incorporation at the specified positions. This exceptional isotopic purity is crucial for analytical applications requiring precise mass spectrometric differentiation between labeled and unlabeled compounds. The molecular weight increase from the non-deuterated analog reflects the mass contribution of three deuterium atoms, each contributing approximately 1.006 atomic mass units compared to protium.
| Molecular Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C6H10D3Cl2N3 | |
| Molecular Weight | 201.11 g/mol | |
| Accurate Mass | 200.07 | |
| Deuterium Content | 3 atoms | |
| Isotopic Enrichment | >98% |
The elemental composition analysis reveals the presence of six carbon atoms forming the basic imidazole-ethylamine framework, ten hydrogen atoms distributed across the remaining positions, three deuterium atoms specifically localized to the methyl substituent, two chloride counterions from the dihydrochloride salt formation, and three nitrogen atoms comprising the imidazole ring nitrogens and the terminal amino group. This precise compositional characterization enables accurate mass spectrometric identification and quantitative analytical determinations in complex biological matrices.
Crystallographic Structure and Deuterium Substitution Patterns
The crystallographic structure of 3-Methyl-d3 Histamine Dihydrochloride exhibits fundamental similarities to its non-deuterated counterpart while displaying subtle but significant modifications attributed to deuterium substitution effects. The deuterium atoms are exclusively incorporated into the methyl group attached to the nitrogen at position 1 of the imidazole ring, creating a trideuteriomethyl substituent that maintains the overall molecular geometry while introducing isotopic mass effects. The spatial arrangement of deuterium atoms follows standard tetrahedral geometry around the methyl carbon, with deuterium-carbon bond lengths exhibiting characteristic isotopic variations compared to hydrogen-carbon bonds.
The imidazole ring system retains its planar aromatic character with the deuterium-labeled methyl group positioned perpendicular to the ring plane. Structural analysis indicates that the deuterium substitution does not significantly alter the fundamental conformational preferences of the molecule, maintaining the characteristic flexibility of the ethylamine side chain. The crystallographic parameters demonstrate that the compound adopts standard histamine-derived conformations with the deuterium labeling serving as an essentially isosteric replacement for the natural hydrogen atoms.
The Simplified Molecular Input Line Entry System representation for the deuterated compound is documented as [2H]C([2H])([2H])N1C=NC=C1CCN, explicitly indicating the deuterium positions through the [2H] notation. This structural encoding provides unambiguous identification of the isotopic substitution pattern and enables computational modeling of the deuterium effects on molecular properties. The International Chemical Identifier string InChI=1S/C6H11N3/c1-9-5-8-4-6(9)2-3-7/h4-5H,2-3,7H2,1H3/i1D3 incorporates specific isotopic information through the "/i1D3" suffix, indicating deuterium substitution at the methyl carbon.
The three-dimensional conformational analysis reveals that deuterium substitution introduces minimal steric perturbations while providing significant analytical advantages through mass spectrometric differentiation. The bond angles and dihedral angles within the molecule remain essentially unchanged from the non-deuterated analog, confirming that the isotopic labeling preserves the fundamental chemical and biological properties of the parent compound. This structural conservation is essential for applications requiring authentic representation of natural histamine metabolism and receptor binding interactions.
Comparative Structural Analysis with Non-deuterated Analog
Comparative structural analysis between 3-Methyl-d3 Histamine Dihydrochloride and its non-deuterated analog, 3-Methylhistamine dihydrochloride, reveals remarkably conserved molecular architecture with selective isotopic modifications. The non-deuterated compound exhibits the molecular formula C6H11N3·2HCl with a molecular weight of 198.09 grams per mole, demonstrating a mass difference of 3.02 atomic mass units attributable to the deuterium substitution. This mass differential provides the analytical basis for mass spectrometric discrimination between labeled and unlabeled compounds in metabolic studies and pharmacokinetic investigations.
The structural comparison demonstrates identical connectivity patterns and stereochemical arrangements between the deuterated and non-deuterated forms. Both compounds share the same International Union of Pure and Applied Chemistry systematic name structure of 2-(1-methyl-1H-imidazol-5-yl)ethanamine for the free base, with the deuterated version incorporating the explicit isotopic designation. The imidazole ring system maintains identical aromatic character and nitrogen positioning in both molecules, ensuring equivalent chemical reactivity and biological recognition properties.
| Structural Parameter | 3-Methylhistamine | 3-Methyl-d3 Histamine | Difference |
|---|---|---|---|
| Molecular Weight | 198.09 g/mol | 201.11 g/mol | +3.02 g/mol |
| Molecular Formula | C6H13Cl2N3 | C6H10D3Cl2N3 | -3H, +3D |
| Chemical Abstracts Service Number | 36475-47-5 | 344299-49-6 | Different registry |
| Isotopic Enrichment | Natural abundance | >98% deuterium | Enhanced labeling |
The chemical shift differences observed in nuclear magnetic resonance spectroscopy provide additional structural validation for the deuterium substitution pattern. The deuterium-labeled methyl group exhibits characteristic isotopic effects on neighboring carbon and nitrogen chemical environments, enabling spectroscopic confirmation of successful labeling while maintaining overall molecular integrity. These spectroscopic differences serve as important analytical markers for compound identification and purity assessment in research applications.
Properties
Molecular Formula |
C₆H₁₀D₃Cl₂N₃ |
|---|---|
Molecular Weight |
201.11 |
Synonyms |
1-Methyl-d3-1H-imidazole-5-ethanamine Dihydrochloride; |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Research
Histamine Receptor Studies
3-Methyl-d3 Histamine Dihydrochloride is primarily used in studies involving histamine receptors, particularly the H3 receptor. Research indicates that H3 receptor antagonists can counteract cognitive deficits and modulate neurotransmitter levels in the brain. For example, E169, a potent H3 receptor antagonist, has demonstrated efficacy in ameliorating memory deficits induced by MK801 in animal models, suggesting that similar compounds could be developed for therapeutic use in neurodegenerative diseases like Alzheimer's disease .
Case Study: E169 and Cognitive Deficits
In a study involving adult male mice, E169 was administered to evaluate its effects on memory performance using the Novel Object Recognition Test. The results indicated significant improvements in memory retention without altering anxiety levels or locomotor activity, highlighting the potential of H3 receptor antagonists in cognitive enhancement therapies .
Neurobiological Applications
Dopamine Interaction
The interaction between histamine and dopamine systems is critical for understanding various neuropsychiatric disorders. Studies have shown that 3-Methyl-d3 Histamine Dihydrochloride can be utilized to investigate the cross-talk between H3 receptors and dopamine D2 receptors. For instance, activation of H3 receptors with selective agonists can mitigate locomotor activity induced by D2 receptor agonists, suggesting a complex interplay that could be targeted for therapeutic interventions .
Data Table: Effects of H3 Receptor Activation on Dopaminergic Activity
| Treatment Type | Observed Effect | Reference |
|---|---|---|
| H3 Agonist + D2 Agonist | Reduced locomotion and stereotypy | |
| H3 Antagonist | Enhanced cognitive function | |
| Combined Treatment | Modulation of Akt signaling pathways |
Cancer Research
Histamine as an Adjuvant Therapy
In oncology, 3-Methyl-d3 Histamine Dihydrochloride has been explored as an adjunct to immunotherapy treatments such as interleukin-2 (IL-2) for metastatic melanoma. A phase III clinical trial revealed that adding histamine to IL-2 treatment significantly improved overall survival rates among patients with liver metastases . This finding underscores the potential of histamine to enhance immune responses against tumors.
Case Study: Histamine and IL-2 Treatment
A multicenter randomized study assessed the efficacy of combining histamine with IL-2 in patients with advanced metastatic melanoma. The results indicated a statistically significant prolongation of survival compared to IL-2 alone, suggesting that histamine may enhance the therapeutic effects of cytokine treatments .
Comparison with Similar Compounds
Structural and Isotopic Analogs
Histamine Dihydrochloride
- Structure : Parent compound lacking methyl and deuterium groups (C₅H₁₁N₃·2HCl; MW: 184.08 g/mol).
- Applications : Used as a reference standard in biogenic amine analysis (e.g., food safety testing) .
- Key Differences : Unlike 3-Methyl-d3, it lacks isotopic labeling, limiting its utility in metabolic tracking.
1-Methylhistamine Dihydrochloride (α-Methylhistamine)
- Structure : Methyl group at the 1-position (C₆H₁₁N₃·2HCl; MW: 198.09 g/mol; CAS: 6481-48-7).
- Applications: Selective agonist for histamine H3 receptors, used in neurological and immunological studies .
- Key Differences : Positional isomerism alters receptor specificity. The 3-Methyl-d3 variant is deuterated, enhancing its stability in tracer studies .
4-Methylhistamine Dihydrochloride
- Structure : Methyl group at the 4-position on the imidazole ring.
- Applications : Primarily targets H2 receptors, distinguishing it from H3-active 1- and 3-methyl derivatives .
Methan-d3-amine Hydrochloride
- Structure : Simplest deuterated amine (CD₃NH₂·HCl; MW: 86.56 g/mol; CAS: 7436-22-8).
- Applications : Used in synthetic chemistry for isotopic labeling.
- Key Differences : Lacks the histamine backbone, limiting direct comparability .
Analytical and Pharmacological Properties
Table 1: Comparative Data for Key Compounds
Key Observations:
Isotopic Labeling: 3-Methyl-d3’s deuterium substitution minimizes metabolic interference in tracer studies, unlike non-deuterated analogs .
Receptor Specificity : Methyl position dictates receptor targeting (e.g., H2 vs. H3), with 3-Methyl-d3 likely retaining H3 affinity due to structural similarity to 1-Methylhistamine .
Solubility : All dihydrochloride salts exhibit high water solubility, facilitating in vitro assays .
Handling and Regulatory Considerations
Q & A
Q. What safety protocols are critical when handling 3-Methyl-d3 Histamine Dihydrochloride in laboratory environments?
Answer: Adhere to GHS hazard codes H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). Use PPE (gloves, goggles) and work in fume hoods. For spills, rinse skin with soap/water (15 minutes) or eyes with water (≥15 minutes). Maintain emergency protocols for inhalation (fresh air, medical consultation) and ingestion (do NOT induce vomiting) .
Q. What validated synthetic routes exist for 3-Methyl-d3 Histamine Dihydrochloride, and how are yields optimized?
Answer: Deuterated analogs are synthesized via alkylation of histamine precursors using deuterated methyl iodide (CD3I) under anhydrous conditions. Key parameters include pH control (6.5–7.0) and stoichiometric excess (1.2:1 molar ratio of CD3I to precursor). Purification via ethanol/water recrystallization (3:1 v/v) achieves >95% purity, validated by NMR and LC-MS .
Q. How is 3-Methyl-d3 Histamine Dihydrochloride quantified in pharmacological preparations?
Answer: Use a conversion factor of 0.6038 to calculate histamine base equivalents from the dihydrochloride salt. Prepare test solutions in 0.9% NaCl, and validate concentrations via UV spectrophotometry (λmax = 275 nm) or capillary electrophoresis with molecularly imprinted polymers (MIPs) for selectivity .
Q. What are the primary pharmacological applications of 3-Methyl-d3 Histamine Dihydrochloride in preclinical studies?
Answer: It is used to study histamine receptor signaling in immune modulation. For example, co-administration with interleukin-2 in AML models enhances NK cell activity. Dosing: 0.5–1.0 mg/kg (histamine base equivalents) intraperitoneally in saline .
Advanced Research Questions
Q. How can researchers resolve discrepancies in the therapeutic efficacy of 3-Methyl-d3 Histamine Dihydrochloride across experimental models?
Answer: Contradictions in clinical outcomes (e.g., leukemia trials) may arise from patient stratification (age, HLA type) or dosing schedules. Conduct dose-response studies with pharmacokinetic profiling (plasma half-life: ~30–45 minutes) and validate biomarkers (e.g., CD56+ NK cell activation) to reconcile data .
Q. What methodological considerations are critical for IR spectroscopy characterization of 3-Methyl-d3 Histamine Dihydrochloride interactions?
Answer: Key IR peaks include N-H stretching at 3450 cm⁻¹ (amine) and C-D vibrations at 2150–2250 cm⁻¹. Use KBr pellets and baseline correction to distinguish deuterated vs. non-deuterated forms. MIP-based extraction improves signal specificity by reducing matrix interference .
Q. How does deuterium labeling in 3-Methyl-d3 Histamine Dihydrochloride affect its metabolic stability compared to non-deuterated analogs?
Answer: Deuteration at the methyl group slows hepatic metabolism by cytochrome P450 enzymes (e.g., CYP3A4), increasing half-life by ~20–30%. Validate via LC-MS/MS metabolic profiling in hepatocyte assays. Note: Isotope effects may alter receptor binding kinetics, requiring SPR or radioligand studies .
Q. What strategies mitigate interference from endogenous histamine when analyzing 3-Methyl-d3 Histamine Dihydrochloride in biological matrices?
Answer: Use deuterated internal standards (e.g., 3-Methyl-d3 Histamine) for LC-MS/MS quantification. Sample preparation: Acidify plasma with 0.1% formic acid, then extract via SPE (C18 columns). Limit of detection: 0.1 ng/mL .
Q. How can researchers validate the selectivity of molecularly imprinted polymers (MIPs) for 3-Methyl-d3 Histamine Dihydrochloride extraction?
Answer: Compare MIPs with non-imprinted polymers (NIPs) via binding assays. Calculate imprinting factors (IF = Q_MIP/Q_NIP) using Langmuir isotherms. Optimize monomer-template ratios (e.g., 4:1 methacrylic acid:template) to achieve IF > 3.0 .
Q. What experimental designs address batch-to-batch variability in deuterated histamine synthesis?
Answer: Implement quality control via (1) deuterium incorporation analysis (²H NMR, ≥98% isotopic purity) and (2) residual solvent testing (GC-MS for CD3I). Use DOE (design of experiments) to optimize reaction time (8–12 hours) and temperature (70–80°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
